2-Chloro-4,6-dimorpholino-1,3,5-triazine
Description
Significance of s-Triazine Scaffolds in Organic Synthesis and Applied Sciences
The s-triazine scaffold is a cornerstone in modern organic synthesis, primarily owing to the sequential and regioselective reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride can be substituted by a wide array of nucleophiles with varying reactivity, allowing for the controlled and stepwise construction of mono-, di-, and tri-substituted triazine derivatives. This predictable reactivity makes the s-triazine core an ideal platform for creating diverse molecular architectures.
In applied sciences, s-triazine derivatives have found utility in a multitude of fields. They are integral to the development of herbicides, dyes, and polymers. Furthermore, the triazine core is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates for the treatment of various diseases.
Overview of Triazine Derivatives as Central Components in Molecular Design
The ability to introduce multiple functional groups onto the triazine ring with precise control makes it an exceptional building block for molecular design. By carefully selecting the substituents, chemists can fine-tune the electronic, steric, and physicochemical properties of the resulting molecule. This has led to the development of triazine-based compounds with applications in materials science, where they are used to create everything from fluorescent sensors to organic light-emitting diodes (OLEDs). The modular nature of triazine synthesis allows for the rapid generation of libraries of compounds for screening in drug discovery and materials science, accelerating the identification of molecules with desired functions.
Specific Research Focus on 2-Chloro-4,6-dimorpholino-1,3,5-triazine within the Triazine Family
Within the vast family of triazine derivatives, this compound has emerged as a compound of significant interest, primarily as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its structure features a triazine core with two of the three reactive sites capped by morpholine (B109124) rings, leaving a single chlorine atom available for further functionalization.
This monosubstituted chloro-triazine is particularly valuable because the morpholine groups impart specific solubility and conformational properties while the remaining chlorine serves as a handle for introducing a final, often more complex, substituent. Research on this compound is therefore predominantly focused on its role as a versatile precursor.
A key area where this compound has proven indispensable is in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. acs.orgnih.gov These enzymes are critical in cell signaling pathways that are often dysregulated in cancer. The dimorpholino-triazine scaffold serves as a core structural motif for a class of potent and selective PI3K/mTOR inhibitors. acs.orgnih.gov
The synthesis of these inhibitors typically involves a final nucleophilic substitution or a cross-coupling reaction at the C2 position of this compound to introduce the desired pharmacophore. acs.org The reliable and efficient nature of this final synthetic step underscores the importance of this specific triazine derivative in medicinal chemistry and drug development.
The crystal structure of this compound has been elucidated, providing valuable insights into its molecular geometry. researchgate.net The molecule possesses an approximate mirror plane, and both morpholine rings adopt chair conformations. researchgate.net This structural information is crucial for understanding its reactivity and for the rational design of target molecules.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClN₅O₂ |
| Molecular Weight | 285.74 g/mol |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a | 23.081 (4) Å |
| b | 4.5554 (8) Å |
| c | 13.069 (2) Å |
| β | 108.741 (2)° |
| Volume | 1301.3 (4) ų |
| Z | 4 |
| Crystal data for this compound. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCBNGHFYBVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279734 | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-22-0 | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Kinetics of 2 Chloro 4,6 Dimorpholino 1,3,5 Triazine
Precursor Chemistry and Cyanuric Chloride Derivatization
The synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine is fundamentally dependent on the unique reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netnih.gov This precursor is a cost-effective and commercially available starting material, making it an ideal foundation for the stepwise synthesis of a wide array of symmetric and non-symmetric s-triazine derivatives. researchgate.netnih.gov
Sequential Nucleophilic Substitution Reactions on 2,4,6-Trichloro-1,3,5-triazine
The cornerstone of s-triazine chemistry is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the cyanuric chloride ring. arkat-usa.org A defining characteristic of this process is the differential reactivity of the three chlorine atoms. The substitution of the first chlorine atom deactivates the ring, making the second chlorine less susceptible to substitution, and the third even less so. researchgate.netmdpi.comnih.gov
This graduated reactivity allows for the controlled, stepwise introduction of various nucleophiles. researchgate.net The substitution pattern is highly dependent on temperature, a principle that is exploited to achieve selective synthesis. The general rule for this sequential reaction is as follows:
First substitution: Occurs at low temperatures, typically around 0 °C. arkat-usa.org
Second substitution: Proceeds at ambient or room temperature. arkat-usa.org
Third substitution: Requires elevated temperatures or heating. arkat-usa.org
This temperature-controlled approach enables the precise construction of mono-, di-, and tri-substituted triazine derivatives with a variety of nucleophiles, including those centered on nitrogen, oxygen, and sulfur. researchgate.netarkat-usa.org
Role of Morpholine (B109124) in Selective Chlorosubstitution
In the synthesis of this compound, morpholine functions as the key nitrogen-based nucleophile. The reaction leverages the temperature-dependent reactivity of the triazine core to achieve selective disubstitution. By reacting cyanuric chloride with two equivalents of morpholine at ambient temperature, the formation of the symmetric 2-chloro-4,6-diamino-1,3,5-triazine structure is favored. mdpi.comnih.gov The introduction of the first morpholine group at 0°C is followed by the addition of the second at room temperature, leaving the third chlorine atom intact due to the decreased reactivity of the ring at this temperature. arkat-usa.org
The presence of the electron-donating amino groups from the morpholine rings further deactivates the remaining C-Cl bond, making the final chlorine atom significantly less reactive and stable under ambient conditions. mdpi.comnih.gov It has been noted that once an amine, such as morpholine, is incorporated onto the s-triazine ring, it becomes challenging to displace the remaining chlorine with any nucleophile other than another amine under moderate conditions. nih.gov
Catalytic Approaches in Triazine Synthesis
While the fundamental synthesis often relies on stoichiometric control, catalytic methods can be employed to facilitate the reaction or to synthesize derivatives from the this compound intermediate. An acid acceptor or base is essential to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution. google.com Common bases include potassium carbonate, sodium bicarbonate, and tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). organic-chemistry.orgsemanticscholar.orgnih.gov
For subsequent reactions involving the final chlorine atom of this compound, transition metal catalysts are often used. For instance, Suzuki cross-coupling reactions, which form carbon-carbon bonds, can be used to displace the chlorine with aryl or heteroaryl moieties. acs.orgnih.gov These reactions typically employ palladium catalysts, such as XPhosPdG2 or Pd(dppf)Cl₂, in the presence of a base like potassium phosphate. acs.orgnih.gov Nickel catalysts have also been utilized in similar coupling reactions on chloro-s-triazine systems. chemicalbook.com
Table 1: Catalysts and Bases in Triazine Synthesis
| Role | Compound Name | Abbreviation | Typical Use |
| Base / Acid Acceptor | Potassium Carbonate | K₂CO₃ | Neutralizing HCl in nucleophilic substitution. semanticscholar.org |
| Base / Acid Acceptor | Sodium Bicarbonate | NaHCO₃ | Neutralizing HCl in nucleophilic substitution. google.com |
| Base / Acid Acceptor | N-Methylmorpholine | NMM | Base catalyst in reactions involving cyanuric chloride. organic-chemistry.org |
| Base / Acid Acceptor | Diisopropylethylamine | DIPEA | Neutralizing HCl in nucleophilic substitution. nih.gov |
| Coupling Catalyst | [2-(2'-Dicyclohexylphosphino)phenyl]-1-phenyl-1H-indole palladium(II) G2 | XPhosPdG2 | Suzuki cross-coupling reactions. acs.orgnih.gov |
| Coupling Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | Suzuki cross-coupling reactions. nih.gov |
| Coupling Catalyst | Bis(tricyclohexylphosphine)nickel(II) dichloride | Ni(PCy₃)₂Cl₂ | Cross-coupling reactions. chemicalbook.com |
Optimized Synthesis Protocols for this compound
Achieving high yields and purity in the synthesis of the target compound requires careful optimization of the reaction parameters.
Reaction Conditions and Solvent Systems for High Yields
The synthesis is typically a two-step, one-pot procedure starting from cyanuric chloride. The first equivalent of morpholine is added at 0 °C, followed by the second equivalent as the reaction is allowed to warm to room temperature. mdpi.comnih.gov This precise temperature control is critical for maximizing the yield of the di-substituted product while minimizing the formation of mono- and tri-substituted byproducts. mdpi.comnih.gov
The choice of solvent significantly impacts the reaction. Aprotic solvents are generally preferred.
Tetrahydrofuran (THF): Commonly used, effectively dissolving both the triazine starting material and the morpholine nucleophile. nih.gov
Acetone: Another effective solvent, particularly for the initial reaction step at low temperatures. semanticscholar.org
Dichloromethane (CH₂Cl₂): Used for reactions under mild conditions at room temperature. clockss.org
Dioxane/Water: Often employed as a solvent system for subsequent Suzuki coupling reactions on the chloro-dimorpholino triazine intermediate. acs.orgnih.gov
The reaction is typically stirred for several hours to ensure completion. For instance, a common protocol involves stirring overnight at room temperature after the sequential addition of morpholine. nih.gov Following these optimized protocols can lead to high yields, often in the range of 44-98%. mdpi.comnih.gov
Table 2: Optimized Reaction Conditions for Disubstitution
| Parameter | Condition | Rationale |
| Stoichiometry | 1 eq. Cyanuric Chloride : 2 eq. Morpholine | Ensures formation of the di-substituted product. |
| Temperature | 0 °C (1st substitution), Room Temp (2nd substitution) | Exploits differential reactivity for selective substitution. arkat-usa.org |
| Solvent | Tetrahydrofuran (THF), Acetone, Dichloromethane | Provides a suitable medium for the reactants. semanticscholar.orgnih.govclockss.org |
| Base | 2 eq. K₂CO₃, DIPEA, or other base | Neutralizes the HCl byproduct to drive the reaction forward. semanticscholar.orgnih.gov |
| Reaction Time | 4 hours to overnight | Allows the reaction to proceed to completion. semanticscholar.orgnih.gov |
Strategies for Purity Optimization in Synthetic Procedures
Obtaining a high-purity product is contingent on both the controlled execution of the reaction and the subsequent work-up and purification steps. A key strategy during the reaction is the strict maintenance of temperature to prevent over- or under-reaction. nih.govsemanticscholar.org
Post-reaction, several techniques are employed for purification:
Precipitation and Filtration: The reaction mixture is often poured into crushed ice or cold water. nih.govsemanticscholar.org This causes the organic product to precipitate, allowing it to be separated from water-soluble impurities and salts by filtration.
Washing: The filtered solid is typically washed extensively with distilled water to remove any remaining inorganic salts, such as the hydrochloride salt of the base used. nih.govsemanticscholar.org In some cases, washing with a dilute acid solution is performed to remove excess amine. nih.gov
Recrystallization: This is a final, crucial step for achieving high purity. The crude product is dissolved in a hot solvent, such as ethyl acetate (B1210297) or heptane, and allowed to cool slowly, forming pure crystals. semanticscholar.orggoogle.com
Drying: The final product is dried under a high vacuum to remove any residual solvent. nih.govsemanticscholar.org
For reactions that may result in a mixture of products, flash column chromatography can be used as a purification method, separating compounds based on their polarity. nih.gov
Green Chemistry Principles in Synthetic Route Development
The traditional synthesis of this compound typically involves the sequential, temperature-controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with two equivalents of morpholine. While effective, conventional methods often rely on volatile organic solvents and can require extended reaction times. In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic protocols for 1,3,5-triazine (B166579) derivatives, which are applicable to the synthesis of the target compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of triazine derivatives. This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing the formation of side products. The rapid and uniform heating provided by microwaves enhances the rate of the nucleophilic substitution of the chlorine atoms on the triazine ring.
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemical methods offer another green alternative for the synthesis of triazine compounds. The use of ultrasonic waves can promote the reaction between cyanuric chloride and morpholine, leading to higher yields in shorter reaction times. A significant advantage of this approach is the potential to use water as a solvent, thereby reducing the reliance on hazardous organic solvents. nih.gov Sonochemical protocols for the synthesis of 1,3,5-triazine derivatives have been shown to be significantly "greener" than classical heating methods. nih.gov
Solvent-Free and Water-Based Systems: The development of solvent-free reaction conditions or the use of water as a reaction medium represents a significant advancement in the green synthesis of triazine derivatives. These approaches minimize the environmental impact associated with the use and disposal of volatile organic compounds.
The application of these green methodologies to the synthesis of this compound offers a promising pathway to more sustainable chemical manufacturing processes.
Mechanistic Studies of Substitution Reactions Involving the Triazine Ring
The reactivity of the 1,3,5-triazine ring in this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the carbon atoms susceptible to nucleophilic attack.
Analysis of Nucleophilic Aromatic Substitution Mechanisms
The substitution of the remaining chlorine atom in this compound, and the preceding substitution steps starting from cyanuric chloride, generally proceed through a two-step addition-elimination mechanism.
Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the carbon atoms bearing a chlorine atom. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing triazine ring.
Leaving Group Departure: The aromaticity of the triazine ring is restored by the departure of the chloride ion (the leaving group).
Computational studies on similar sequential substitutions on cyanuric chloride suggest that these steps may follow a concerted process where the nucleophilic addition and the leaving group dissociation occur in a single step, with the Meisenheimer complex representing a transition state rather than a stable intermediate. nih.gov
The reactivity of the chlorine atoms in cyanuric chloride is sequential and temperature-dependent. The first substitution is the most facile, while each subsequent substitution requires more forcing conditions (higher temperatures). This is because the electron-donating character of the newly introduced morpholino groups reduces the electrophilicity of the remaining carbon-chlorine bonds on the triazine ring.
Factors Influencing Regioselectivity and Stereoselectivity
In the synthesis of this compound from cyanuric chloride, the primary consideration is chemoselectivity, specifically achieving di-substitution without significant formation of the mono- or tri-substituted products. This is controlled by stoichiometry and reaction temperature.
When considering the further functionalization of this compound, the concept of regioselectivity becomes critical if there were other potential leaving groups. However, in this specific molecule, only one chlorine atom remains, so the site of the next nucleophilic attack is predetermined.
In a broader context of di-substituted triazines with different substituents, regioselectivity is governed by a combination of electronic and steric factors:
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the triazine ring influences the electrophilicity of the remaining carbon atoms attached to leaving groups. Electron-donating groups, like the morpholino substituents, deactivate the ring towards further nucleophilic attack.
Steric Hindrance: The size of the existing substituents and the incoming nucleophile can influence the regioselectivity. A bulky substituent may hinder the approach of a nucleophile to an adjacent position.
Stereoselectivity is generally not a factor in the substitution reactions of the planar 1,3,5-triazine ring itself, unless chiral nucleophiles or substituents are involved, which could lead to the formation of diastereomers.
Kinetic and Thermodynamic Considerations in Triazine Functionalization
The functionalization of the triazine ring is governed by both kinetic and thermodynamic factors.
Kinetic Control: The stepwise substitution of chlorine atoms on cyanuric chloride is a classic example of kinetic control. The decreasing reactivity of the chlorine atoms with each substitution allows for the isolation of the mono- and di-substituted intermediates by carefully controlling the reaction temperature and time. The first substitution is rapid at low temperatures (around 0 °C), the second typically occurs at room temperature, and the third requires elevated temperatures. vjst.vn Computational studies have quantified this, showing a progressive increase in the activation energy barrier for each successive substitution. nih.gov
The following table illustrates the general temperature dependence of the stepwise substitution of cyanuric chloride:
| Substitution Step | Typical Reaction Temperature | Relative Reactivity |
| First Chlorine | 0-5 °C | High |
| Second Chlorine | Room Temperature | Moderate |
| Third Chlorine | >60 °C | Low |
Thermodynamic Control: Under conditions of thermodynamic equilibrium, the most stable product will be favored. In the context of triazine functionalization, the final tri-substituted product is generally the most thermodynamically stable. However, due to the high activation energy for the third substitution, the reaction can be effectively stopped at the di-substituted stage under kinetic control.
Structural Elucidation and Advanced Spectroscopic Analysis of 2 Chloro 4,6 Dimorpholino 1,3,5 Triazine and Its Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-chloro-4,6-dimorpholino-1,3,5-triazine and its derivatives, providing critical insights into their conformational and configurational arrangements in solution.
For this compound, the morpholine (B109124) rings are known to adopt chair conformations. researchgate.netresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the axial and equatorial protons of the morpholine rings. Typically, the protons on the carbons adjacent to the oxygen atom (O-CH₂) appear at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂).
In derivatives where the chlorine atom is substituted, the electronic environment of the triazine ring and the morpholino groups changes, leading to shifts in the NMR signals. For instance, in a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, low-temperature NMR studies revealed the presence of multiple isomers due to restricted rotation around the amino-triazine bond. rsc.org This dynamic behavior can be quantified by determining the activation free energies of rotation. rsc.org
The ¹³C NMR spectrum of this compound would show characteristic signals for the triazine ring carbons and the morpholine carbons. The carbon atom of the triazine ring bonded to chlorine (C-Cl) would typically appear at a distinct chemical shift compared to the two carbons bonded to the morpholino groups (C-N). The chemical shifts of the morpholine carbons would also be indicative of the chair conformation. For example, in related triazine derivatives, the triazine ring carbons appear in specific regions, which can be used for assignment. krisp.org.za
Table 1: Representative ¹H and ¹³C NMR Data for Triazine Derivatives
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
|---|---|---|---|
| N-(sec-butyl)-4-Chloro-6-Phenethoxy-1,3,5-Triazin-2-Amine | CDCl₃ | 0.86 (t, J = 7.4 Hz, -CH₃), 1.12 (d, J = 6.6 Hz, -CH₃), 1.47 (m, -CH₂), 3.01 (t, J = 7.4 Hz, CH₂), 3.98 (m, CH), 4.48 (t, J = 7.4 Hz, CH₂), 7.22 (m, ArH) | 10.2, 20.1, 29.4, 35.1, 48.5, 68.7, 126.7, 128.6, 129.0, 137.4, 166.5, 170.4, 170.8 |
| 2-Chloro-4-((3-Methylbutan-2-yl)Thio)-6-Phenethoxy-1,3,5-Triazine | CDCl₃ | 0.85 (d, J = 7.4 Hz, -CH₃), 0.93 (d, J = 7.0 Hz, -CH₃), 1.12 (d, J = 6.5Hz, CH₃), 1.92 (m, CH), 3.00 (m, CH₂), 3.98 (m, CH₂), 4.43 (m, CH), 7.22 (m, ArH) | 10.3, 29.6, 32.9, 35.3, 45.7, 47.8, 67.7, 126.6, 128.5, 129.0, 137.7, 165.5, 169.3, 182.1 |
Data sourced from a study on 2,4,6-trichloro-1,3,5-triazine derivatives. krisp.org.za
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of this compound and its derivatives, providing valuable information about their molecular structure and bonding.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of the triazine ring and the morpholine substituents. Key vibrational modes include:
Triazine ring vibrations: These typically appear in the fingerprint region of the IR spectrum. For instance, a medium to strong band near 800 cm⁻¹ in the IR spectra of 1,2,4-triazine (B1199460) derivatives is attributed to an out-of-plane bending vibration of the triazine ring. nih.gov
C-N stretching vibrations: The stretching vibrations of the C-N bonds within the triazine ring and between the triazine ring and the morpholino groups will give rise to characteristic bands.
Morpholine ring vibrations: The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine rings are expected in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will also have a characteristic absorption.
C-Cl stretching vibration: The C-Cl stretching vibration is typically observed in the lower frequency region of the IR spectrum, often around 800 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. In a study of substituted 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, strong bands near 770 and 1330 cm⁻¹ in the Raman spectra were assigned to the ring breathing vibration of the 1,2,4-triazine ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov
Table 2: Key IR and Raman Vibrational Frequencies for Triazine Derivatives
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Triazine Ring Breathing | - | ~770 |
| Triazine Ring Out-of-Plane Bending | ~800 | - |
| Asymmetric Triazine C-NH₂ Stretching | - | ~1330 |
| C-Cl Stretching | ~802 | - |
| N-H Bending | 1534, 1481 | - |
| C-H Stretching | 2939 | - |
| N-H Stretching | 3246, 3410 | - |
Data compiled from studies on various triazine derivatives. nih.govmdpi.com
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Studies
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and elucidating the fragmentation pathways of its derivatives. The nominal molecular weight of this compound (C₁₁H₁₆ClN₅O₂) is 285.74 g/mol . researchgate.net
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the M+2 peak having an intensity of approximately one-third of the M⁺ peak.
The fragmentation of this compound and its derivatives under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for triazine derivatives often involve the loss of substituents from the triazine ring. For this compound, potential fragmentation could include:
Loss of a chlorine radical (Cl•).
Cleavage of the morpholine ring, leading to the loss of fragments such as C₂H₄O.
Loss of a complete morpholino group.
Fragmentation of the triazine ring itself.
Studies on other 1,3,5-triazine (B166579) derivatives have shown that fragmentation can also involve extrusion and ring-contraction processes, leading to the formation of smaller heterocyclic fragments. arkat-usa.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and fragment ions, allowing for the determination of their elemental compositions. mdpi.com
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the triazine ring. The morpholino substituents, being electron-donating groups, can influence the position and intensity of these absorption bands.
In a study of extended 2,4,6-triphenyl-1,3,5-triazines, it was observed that increasing the electron-releasing nature of the para-substituents led to a bathochromic shift (a shift to longer wavelengths) of the first absorption band. mdpi.com This suggests that the electronic properties of the substituents on the triazine ring play a significant role in determining the electronic absorption characteristics.
For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine rings can participate in n → π* transitions. The π-system of the triazine ring will give rise to π → π* transitions. The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions can be determined from the UV-Vis spectrum.
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of this compound in the solid state. A study by Zeng et al. (2005) provided detailed crystallographic data for this compound. researchgate.net The molecule crystallizes in the monoclinic space group Cc. researchgate.net
The crystal structure reveals that the molecule possesses an approximate mirror plane, and both morpholine rings adopt chair conformations. researchgate.net The triazine ring is essentially planar.
Key structural parameters, including bond lengths, bond angles, and dihedral angles, have been determined with high precision. These parameters provide a detailed picture of the molecular geometry.
Table 3: Selected Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| C1-N1 | 1.325 (3) |
| C1-N3 | 1.328 (3) |
| C1-Cl1 | 1.733 (2) |
| C2-N2 | 1.332 (3) |
| C2-N3 | 1.333 (3) |
| C2-N4 | 1.365 (3) |
| C3-N1 | 1.339 (3) |
| C3-N2 | 1.341 (3) |
| C3-N5 | 1.368 (3) |
Data from Zeng et al. (2005). researchgate.net
Table 4: Selected Bond Angles for this compound
| Angle | Degree (°) |
|---|---|
| N1-C1-N3 | 114.3 (2) |
| N1-C1-Cl1 | 122.9 (2) |
| N3-C1-Cl1 | 122.8 (2) |
| N2-C2-N3 | 113.3 (2) |
| N2-C2-N4 | 123.3 (2) |
| N3-C2-N4 | 123.4 (2) |
| N1-C3-N2 | 112.9 (2) |
| N1-C3-N5 | 123.6 (2) |
| N2-C3-N5 | 123.5 (2) |
Data from Zeng et al. (2005). researchgate.net
Investigation of Intermolecular Interactions and Crystal Packing
The solid-state arrangement of this compound molecules is defined by its crystal packing and the subtle intermolecular forces at play. The compound crystallizes in the monoclinic system with the space group Cc. researchgate.net The crystal structure is characterized by specific unit cell dimensions that govern the macroscopic crystalline form. The packing of molecules within this lattice is primarily driven by van der Waals forces, as there are no strong hydrogen-bond donors in the structure. A detailed summary of the crystallographic data is provided below. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₆ClN₅O₂ |
| Formula Weight | 285.74 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 23.081 (4) |
| b (Å) | 4.5554 (8) |
| c (Å) | 13.069 (2) |
| β (°) | 108.741 (2) |
| Volume (ų) | 1301.3 (4) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.458 |
| Temperature (K) | 294 |
| R-factor | 0.026 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies
While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not extensively documented in the surveyed literature, this computational method is widely applied to understand the structural and electronic properties of related triazine derivatives. For instance, a detailed theoretical study on the closely related molecule 2-chloro-4,6-diamino-1,3,5-triazine utilized DFT calculations with the B3LYP functional and a 6-311++G** basis set. updatepublishing.com Such studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating harmonic vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to achieve a complete vibrational assignment. updatepublishing.com
Furthermore, DFT is employed to analyze the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. scispace.comscribd.com Natural Bond Orbital (NBO) analysis, another component of these studies, provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to the molecule's stability. updatepublishing.com These computational approaches have proven invaluable for correlating molecular structure with the compound's intrinsic properties across the broader class of 1,3,5-triazine derivatives. researchgate.netscienceopen.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,3,5-triazine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. asianpubs.orgresearchgate.netasianpubs.org These models are built using a training set of molecules with known activities to predict the efficacy of new, untested compounds. ekb.egscispace.com
In studies on 1,3,5-triazine derivatives as herbicides or anticancer agents, CoMFA and CoMSIA models have successfully identified key structural features that influence biological potency. asianpubs.orgresearchgate.net The resulting 3D contour maps from these analyses guide medicinal chemists in designing new derivatives with enhanced efficacy by highlighting regions where steric bulk, electrostatic charge, or hydrophobic properties should be modified. asianpubs.orgekb.eg Although a specific QSAR model for this compound was not found in the reviewed literature, the extensive application of these predictive models to the 1,3,5-triazine scaffold underscores their importance in the rational design of biologically active molecules within this chemical class. asianpubs.orgresearchgate.netasianpubs.orgekb.egscispace.com
Molecular Dynamics Simulations of Compound Behavior in Different Environments
Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of molecules over time, providing insights into their interactions within a biological system. For various triazine derivatives, MD simulations have been used to explore the stability of ligand-receptor complexes, which is crucial for predicting binding affinity and mechanism of action. nih.govrsc.orgbohrium.com These simulations can model how a compound like this compound might behave in different environments, such as in aqueous solution or within the active site of a target protein. ekb.eg
By analyzing the trajectory of the molecule and its interactions with surrounding residues, researchers can identify key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govrsc.org Studies on s-triazine-based inhibitors have used MD simulations to confirm the stability of the protein-ligand complex through analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF). ekb.egnih.gov This information is vital for understanding the structural basis of a compound's biological activity and for the rational design of next-generation derivatives with improved pharmacological profiles. bohrium.comnih.gov
Reactivity and Derivatization Strategies for Functional Materials and Bioactive Compounds
Reactivity of the Triazine Core and Pendant Groups
The chemical behavior of 2-Chloro-4,6-dimorpholino-1,3,5-triazine is dominated by the electronic properties of the s-triazine ring. Although aromatic, the triazine ring's resonance energy is lower than that of benzene, and the presence of three electronegative nitrogen atoms makes the ring electron-deficient. This inherent property makes the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing halogen substituents. wikipedia.org
Nucleophilic Substitution Reactions at the Chlorine Atom
The most significant and widely exploited reaction pathway for this compound involves the nucleophilic displacement of the chlorine atom. This reaction is a cornerstone of s-triazine chemistry, stemming from the reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). wikipedia.orgresearchgate.net
The reactivity of the chlorine atoms on the triazine ring is sequential and highly dependent on temperature. The first chlorine is reactive at low temperatures (e.g., 0–5 °C), the second requires ambient temperatures, and the third necessitates heating. nih.gov This differential reactivity allows for the controlled, stepwise introduction of substituents. This compound is itself a product of this sequential substitution, where two chlorine atoms of cyanuric chloride have been replaced by morpholine (B109124). The remaining chlorine atom is still sufficiently reactive to be displaced by a variety of nucleophiles. nih.govnih.gov
Common nucleophiles that can displace the chlorine atom include:
N-Nucleophiles: Primary and secondary amines, amino acids, and hydrazines readily react to form new carbon-nitrogen bonds. nih.govnih.gov
O-Nucleophiles: Alcohols and phenols can substitute the chlorine to yield ethers. nih.gov
S-Nucleophiles: Thiols react to form thioethers. researchgate.net
The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The substitution of the final chlorine atom on the dimorpholino-substituted ring generally requires forcing conditions, such as elevated temperatures, due to the increased electron density of the ring from the two electron-donating morpholino groups. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Resulting Product Class | General Structure |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | 2-Amino-4,6-dimorpholino-1,3,5-triazine | ![]() |
| Amino Acid (H₂N-CHR-COOH) | Triazinyl Amino Acid Conjugate | ![]() |
| Alcohol (ROH) | 2-Alkoxy-4,6-dimorpholino-1,3,5-triazine | ![]() |
| Thiol (RSH) | 2-Thioether-4,6-dimorpholino-1,3,5-triazine | ![]() |
Reactions Involving the Morpholine Moieties
Once attached to the triazine core, the morpholine moieties are generally chemically robust. X-ray crystallography studies of this compound show that both morpholine rings adopt a stable chair conformation. researchgate.net Under the typical conditions used for nucleophilic substitution at the C2-chlorine position, the morpholine rings remain intact. Their stability is a key feature, allowing them to serve as structural scaffolds while modifications are made elsewhere on the molecule. There is limited evidence in the literature of reactions that specifically target and alter the morpholine rings in this context without degrading the entire triazine structure.
Oxidation and Reduction Pathways of the Triazine Ring System
The 1,3,5-triazine (B166579) ring is a relatively stable aromatic system. The presence of two electron-donating morpholino groups increases the electron density of the ring, which generally enhances its stability towards oxidation. While one-electron oxidation of unsubstituted 1,3,5-triazines can be achieved with powerful oxidizing agents, these conditions are harsh. rsc.org For electron-rich derivatives like this compound, the ring system is typically resistant to common oxidizing and reducing agents. Electrochemical studies on related triazines show that reduction processes are facilitated in derivatives with lower energy LUMO levels, but specific pathways for the title compound are not well-documented. chim.it In general synthetic applications, the triazine core is considered a stable scaffold.
Synthetic Transformations for Novel Derivatives
The reactivity of the C-Cl bond in this compound is the gateway to a vast array of novel derivatives with potential applications in materials science and medicinal chemistry.
Formation of Amino Acid and Peptide Conjugates
A significant application of this compound is its use as a scaffold for creating conjugates with amino acids and peptides. neulandlabs.com The nucleophilic amino group of an α-amino acid can readily displace the chlorine atom to form a stable covalent bond. nih.gov This reaction provides a straightforward method for attaching the dimorpholino-triazine moiety to biological building blocks.
Studies have demonstrated the synthesis of a series of (4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives. The process involves reacting the parent chloro-triazine with an α-amino acid in the presence of a base like triethylamine in a suitable solvent system. nih.gov This strategy has been used to create a library of compounds for biological screening. nih.gov The stability of the triazine core and the resulting conjugate makes it an attractive platform for developing peptidomimetics and other bioactive molecules. mdpi.com
Table 2: Examples of Synthesized Amino Acid Conjugates
| Amino Acid Reactant | Resulting Conjugate Name | Reference |
|---|---|---|
| Alanine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)propanoic acid | nih.gov |
| Valine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | nih.gov |
| Leucine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | nih.gov |
| Isoleucine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid | nih.gov |
Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl/Heteroaryl Substitution
Beyond substitution with heteroatom nucleophiles, the chlorine atom on the triazine ring can be replaced with carbon-based groups through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction allows for the introduction of aryl or heteroaryl groups. This reaction involves the coupling of the chloro-triazine with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. tcichemicals.com While the reactivity of aryl chlorides in Suzuki couplings can be lower than bromides or iodides, successful couplings of chloro-s-triazines have been reported, demonstrating the feasibility of this transformation. researchgate.netgoogle.com
The Sonogashira coupling reaction is used to introduce alkyne functionalities. It couples the chloro-triazine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.org This reaction provides access to a range of alkynyl-substituted triazines, which are valuable intermediates for further synthetic transformations or as components in functional materials.
Table 3: General Schemes for Cross-Coupling Reactions
| Reaction Name | Reactants | Product Type | Typical Catalysts/Reagents |
|---|---|---|---|
| Suzuki Coupling | This compound + Ar-B(OH)₂ | 2-Aryl-4,6-dimorpholino-1,3,5-triazine | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira Coupling | This compound + H−C≡C−R | 2-Alkynyl-4,6-dimorpholino-1,3,5-triazine | Pd Catalyst, Cu(I) co-catalyst, Amine Base |
Introduction of Diverse Functional Groups for Property Modulation
The core strategy for modifying this compound and related compounds revolves around the nucleophilic substitution of the chlorine atom. This reaction is highly efficient and allows for the introduction of a vast range of functionalities, thereby modulating the physicochemical and biological properties of the parent molecule.
For Bioactive Compounds:
Amino Acid Derivatives: Researchers have successfully synthesized (4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives. nih.gov This is achieved by reacting this compound with various amino acids, which introduces chirality and functionalities capable of specific interactions with biological targets. nih.gov
Hydrazone Derivatives: The synthesis of s-triazine hydrazone derivatives has been reported, where the chloro group is replaced by a hydrazinyl moiety, which is then condensed with substituted benzaldehydes. This strategy introduces extended conjugation and additional points for hydrogen bonding, which can be crucial for biological activity.
Quaternary Ammonium Salts: Bis-morpholino triazine quaternary ammonium salts have been synthesized from 2,4,6-trichloro-1,3,5-triazine and N-alkylmorpholines. These derivatives show promise as antimicrobial agents. nih.gov
For Functional Materials:
Aryl/Hetaryl and Arylvinyl Derivatives: The introduction of aryl, hetaryl, and arylvinyl groups onto the triazine core has led to the development of materials with interesting photoluminescent properties. These functionalized triazines are being explored for applications in electroluminescent devices, phosphorescent emitters, and fluorescent sensors.
Polymers: The reactivity of the triazine ring has been exploited to create hyper-branched and linear polymers. These materials are being investigated for applications such as multilayer data storage.
Modulation for Solar Cells: The triazine core acts as an acceptor unit in organic dyes for solar cells. By modifying the substituents on the triazine ring, it's possible to create complex molecular structures with optimized physicochemical properties for this application. mdpi.com
The synthesis of these derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms can be substituted sequentially under controlled temperature conditions. rsc.orgnih.gov This stepwise approach allows for the precise construction of asymmetrically substituted triazines, further expanding the diversity of accessible compounds.
Structure-Activity Relationship (SAR) Studies of Functionalized Triazines
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of new therapeutic agents. For 1,3,5-triazine derivatives, extensive SAR studies have been conducted to elucidate how different substituents and their positions on the triazine ring influence their efficacy and selectivity.
Impact of Substituent Nature and Position on Reactivity and Biological Activity
The biological activity of functionalized triazines is highly dependent on the nature and position of the substituents on the triazine core. nih.gov Modifying the structure by introducing new substituents can lead to compounds with broad inhibitory activity against processes like cell proliferation. nih.gov
Key Findings from SAR Studies:
Influence of N-Substituents: In a series of antiproliferative s-triazine hydrazone derivatives, the nature of the amine substituent on the triazine core was found to be critical. For instance, compounds with a dimorpholino-s-triazine core showed more potent activity against the MCF-7 breast cancer cell line compared to their dipiperidino analogs. mdpi.com Conversely, the dipiperidino derivatives were more active against the HCT-116 colon carcinoma cell line. mdpi.com
Effect of Phenyl Ring Substitution: The substitution pattern on phenylamino groups attached to the triazine scaffold significantly impacts anticancer activity. The presence of electron-withdrawing groups, such as 4-halogeno (e.g., 4-Cl, 4-F) and 4-nitro groups, on the benzene ring often correlates with potent activity. rsc.org For example, a dimorpholino derivative with a 4-fluoro-phenylamino substituent (Compound 3b) exhibited strong anticancer activity against the MCF7 cell line with an IC50 value of 6.19 μM. rsc.orgresearchgate.net
Role of the Morpholino Group: The morpholino group itself is a common feature in lead compounds with strong anticancer activity. rsc.org For PI3K and mTOR inhibitors, the dimorpholino-substituted s-triazine is often a necessary structural feature, as the oxygen atom of the morpholine can form a crucial hydrogen bond with the hinge region of the enzyme's active site. nih.gov
Impact of Chain Length and Polarity: For 1,3,5-triazine FAK inhibitors, extending the chain length of substituents can increase activity. nih.gov In the case of IDH inhibitors, mildly polar substituents around the s-triazine core were found to improve inhibition. nih.gov
Antiviral Activity: In the development of antiviral agents against Potato Virus Y (PVY), it was found that conserving the amino and morpholine groups on the triazine was crucial for activity. The introduction of a cyclopropyl substituent at another position increased hydrophobicity and spatial resistance, leading to a compound with significantly enhanced anti-PVY activity. mdpi.com
| Compound | Substituents on Triazine Core | Target | Activity (IC50 in µM) |
|---|---|---|---|
| Compound 3b | Dimorpholino, 4-Fluoro-phenylamino | MCF-7 (Breast Cancer) | 6.19 rsc.orgresearchgate.net |
| Compound 2d | Dipiperidinyl, 4-Methyl-phenylamino | MCF-7 (Breast Cancer) | 6.54 rsc.orgresearchgate.net |
| Compound 2d | Dipiperidinyl, 4-Methyl-phenylamino | C26 (Colon Carcinoma) | 0.38 rsc.orgresearchgate.net |
| Compound 3a | Dimorpholino, 4-Chloro-phenylamino | C26 (Colon Carcinoma) | 1.21 rsc.org |
| Dimorpholino Hydrazone 11 | Dimorpholino, Pyridin-2-ylmethylene-hydrazinyl | MCF-7 (Breast Cancer) | 1.0 mdpi.com |
| Dimorpholino Hydrazone 11 | Dimorpholino, Pyridin-2-ylmethylene-hydrazinyl | HCT-116 (Colon Carcinoma) | 0.98 mdpi.com |
Development of Libraries for High-Throughput Screening
To efficiently explore the vast chemical space made possible by triazine derivatization, researchers have focused on the development of combinatorial libraries for high-throughput screening (HTS). mdpi.comnih.gov HTS allows for the rapid assessment of thousands of compounds for a specific biological activity, accelerating the discovery of new lead molecules. nih.gov
Strategies for Triazine Library Development:
Solid-Phase Combinatorial Synthesis: A powerful approach involves the solid-phase synthesis of triazine libraries. This method allows for the systematic and controlled addition of different building blocks to a triazine scaffold attached to a solid support. mdpi.com For example, a library of triazine-scaffolded ligands mimicking amino acids was synthesized to identify binders for plasmid DNA. mdpi.com
Orthogonal Synthesis: Novel orthogonal synthesis strategies have been developed to expand the diversity of triazine libraries. This can involve, for instance, using Grignard reactions to introduce aryl or alkyl groups, followed by further modifications on a solid support. publish.csiro.auresearchgate.net
Tagged Libraries for Microarrays: To facilitate screening, tagged triazine libraries have been created. acs.org These libraries incorporate a linker or "tag" that allows the compounds to be immobilized on a surface, creating a small molecule microarray (SMM). acs.orgnih.gov This format enables the screening of thousands of compounds simultaneously, with hits being identified by their position on the array. acs.org A library of 2,688 tagged triazine compounds was successfully screened to identify novel binders of human IgG. acs.orgnih.gov
DNA-Encoded Libraries (DELs): A more recent innovation is the development of triazine-based covalent DNA-encoded libraries. acs.orgacs.orgnih.gov In this technique, each unique triazine derivative is tagged with a specific DNA sequence that acts as a barcode. The entire library can be screened against a protein target, and the binders are identified by sequencing the attached DNA. This method has been used to discover covalent inhibitors for targets like Bruton's Tyrosine Kinase (BTK) and Janus kinase 3 (JAK3). acs.orgacs.org
These library-based approaches, combined with HTS, represent a paradigm shift in drug discovery, moving from the testing of individual compounds to the parallel evaluation of large, diverse collections of molecules, significantly enhancing the probability of finding novel and potent bioactive agents based on the this compound scaffold.
Applications in Medicinal Chemistry Research: Mechanistic Insights
Triazine Scaffold as a Pharmacophore in Drug Discovery
The 1,3,5-triazine (B166579) ring system is a versatile scaffold in drug design due to its unique structural and electronic properties. The nitrogen atoms in the ring act as hydrogen bond acceptors, while the substituents at the 2, 4, and 6 positions can be readily modified to modulate the compound's steric, electronic, and pharmacokinetic properties. This allows for the creation of libraries of compounds with diverse biological activities. The dimorpholino substitution at the 4 and 6 positions of the triazine ring is a common feature in many biologically active molecules, contributing to their potency and selectivity.
The 2-chloro-4,6-dimorpholino-1,3,5-triazine scaffold has been extensively utilized in the development of enzyme inhibitors, most notably for the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are crucial in cancer cell growth and survival.
PI3K/mTOR Inhibition: Derivatives of this compound have been designed as potent inhibitors of the PI3K/mTOR signaling pathway. The mechanism of inhibition involves the compound binding to the ATP-binding pocket of these kinases. The morpholine (B109124) moieties play a crucial role in this interaction. Specifically, the oxygen atom of one of the morpholine rings often forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase domain. This interaction is a common feature observed in many PI3K inhibitors and is critical for their inhibitory activity. The triazine ring itself provides a rigid scaffold for the optimal positioning of the interacting groups within the active site. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream targets, thereby blocking the signaling cascade that promotes cell proliferation, survival, and angiogenesis.
A notable example is the development of pan-class I PI3K/mTOR inhibitors based on the 4,6-dimorpholino-1,3,5-triazine structure. These compounds have shown the ability to target multiple isoforms of PI3K as well as mTOR, leading to a more comprehensive blockade of the pathway.
| Derivative Class | Target Enzyme(s) | Key Interaction | Therapeutic Implication |
| 2-Aryl-4,6-dimorpholino-1,3,5-triazines | PI3K/mTOR | Hydrogen bond between morpholine oxygen and hinge region valine | Anticancer |
| 2-Amino-4,6-dimorpholino-1,3,5-triazine derivatives | PI3Kα | ATP-competitive inhibition | Anticancer |
Monoamine Oxidase (MAO) Inhibition: Preliminary studies have also explored derivatives of 4,6-dimorpholino-1,3,5-triazine as inhibitors of monoamine oxidases (MAOs), enzymes that are important in the metabolism of neurotransmitters. Certain amino acid derivatives of this scaffold have shown inhibitory activity against MAO-A, comparable to the standard inhibitor clorgyline. nih.govnih.gov The proposed mechanism involves the interaction of the triazine derivative with the active site of the MAO enzyme, although detailed structural and mechanistic studies for this specific class of compounds are still emerging. The selectivity for MAO-A over MAO-B suggests that the substituents on the triazine ring can be tailored to achieve isoform-specific inhibition.
The versatility of the this compound scaffold has led to its investigation in both antimicrobial and anticancer research.
Antimicrobial Research: The 1,3,5-triazine core is present in a variety of compounds with demonstrated antimicrobial activity. The mechanism of action can vary depending on the specific substituents. For some triazine derivatives, the antimicrobial effect is attributed to the inhibition of essential bacterial enzymes. For instance, some triazine compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis. The ability to introduce diverse functional groups onto the triazine ring allows for the optimization of antibacterial and antifungal activity against a range of pathogens.
Anticancer Research: As previously discussed, the most significant application of the this compound scaffold in anticancer research is the development of PI3K/mTOR inhibitors. By blocking this critical signaling pathway, these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. Research has demonstrated that derivatives of this scaffold are effective against various cancer cell lines, including those of breast, colon, and lung cancer. The dimorpholino groups are often key to the high potency and favorable pharmacokinetic properties of these anticancer agents.
| Research Area | Mechanism of Action | Example Application |
| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., DHFR) | Development of new antibiotics and antifungals |
| Anticancer | Inhibition of PI3K/mTOR signaling pathway, induction of apoptosis | Treatment of various solid tumors |
The therapeutic potential of the 1,3,5-triazine scaffold extends to anti-inflammatory and antiviral applications.
Anti-inflammatory Activities: The anti-inflammatory effects of some triazine derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). By blocking COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. The structural flexibility of the triazine core allows for the design of selective COX inhibitors, which could offer anti-inflammatory benefits with fewer side effects.
Antiviral Activities: In the realm of antiviral research, 1,3,5-triazine derivatives have been explored for their ability to inhibit viral replication. nih.gov The mechanisms of antiviral action can be diverse, including the inhibition of viral entry into host cells, interference with viral enzymes such as polymerases or proteases, or disruption of viral assembly. For example, some trisubstituted 1,3,5-triazine derivatives have shown significant activity against herpes simplex virus type 1 (HSV-1). nih.gov The development of specific and potent antiviral agents based on the this compound scaffold is an active area of research.
Design and Synthesis of Triazine-Based Enzyme Inhibitors
The rational design and efficient synthesis of enzyme inhibitors based on the this compound scaffold are crucial for the development of new therapeutic agents. The synthetic accessibility of this scaffold allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
The design of potent and selective enzyme inhibitors relies on a detailed understanding of the molecular interactions between the inhibitor and its target protein. For triazine-based PI3K/mTOR inhibitors, X-ray crystallography has provided invaluable insights into their binding modes.
As mentioned, a critical interaction is the hydrogen bond formed between the oxygen atom of a morpholine substituent and a backbone NH group in the hinge region of the kinase. The triazine core itself can engage in van der Waals interactions with hydrophobic residues in the active site. Furthermore, substituents at the 2-position of the triazine ring can be designed to form additional interactions with specific residues, thereby enhancing binding affinity and selectivity for a particular kinase isoform. For example, the introduction of an aromatic or heteroaromatic group at this position can lead to beneficial pi-stacking or other polar interactions.
While many triazine-based inhibitors act as competitive inhibitors by binding to the active site of an enzyme, there is also potential for the development of allosteric modulators. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. This can offer advantages in terms of selectivity, as allosteric sites are often less conserved than active sites among related enzymes.
The binding of a triazine-based inhibitor to its target enzyme can induce localized conformational changes in the protein. Even for active-site binders, subtle rearrangements of amino acid side chains in the binding pocket can occur to accommodate the inhibitor. These induced-fit conformational changes are important for achieving high-affinity binding. Structural studies, such as X-ray crystallography of enzyme-inhibitor complexes, are essential for visualizing these changes and guiding the design of next-generation inhibitors with improved properties.
Development of Hybrid Molecules with Enhanced Bioactivity
The chemical architecture of this compound, featuring a reactive chlorine atom on the triazine ring, is highly amenable to nucleophilic substitution reactions. This property is extensively exploited in the development of hybrid molecules where the dimorpholino-triazine core is coupled with other pharmacophores to enhance bioactivity and achieve multi-target engagement.
Multi-Target Directed Ligands Based on the Triazine Core
A significant strategy in modern drug discovery is the design of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a disease's progression. The 1,3,5-triazine scaffold is a privileged structure for this approach. Notably, derivatives of this compound have been instrumental in the development of potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key enzymes in a signaling pathway frequently dysregulated in cancer.
The development of the clinical candidate bimiralisib (B560068) (PQR309) exemplifies this strategy. Synthesized from a 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine precursor, bimiralisib is a potent pan-class I PI3K and mTOR inhibitor. nih.govresearchgate.net Its design was inspired by ZSTK474, another dimorpholino-triazine-based pan-PI3K inhibitor. The rationale behind developing dual PI3K/mTOR inhibitors is to achieve a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, potentially leading to improved anticancer efficacy and overcoming resistance mechanisms.
The bioactivity of these multi-target inhibitors has been extensively characterized, as detailed in the table below.
| Compound | Target(s) | IC50 (nM) |
| Bimiralisib (PQR309) | PI3Kα | 33 |
| PI3Kβ | 661 | |
| PI3Kγ | 708 | |
| PI3Kδ | 451 | |
| mTOR | 89 | |
| ZSTK474 | PI3Kα | 16 |
| PI3Kβ | 44 | |
| PI3Kδ | 4.6 | |
| PI3Kγ | 49 |
This table presents the half-maximal inhibitory concentration (IC50) values for bimiralisib and ZSTK474 against various PI3K isoforms and mTOR.
Conjugation with Peptides or Other Bioactive Moieties
The reactivity of the chlorine atom in this compound also facilitates its conjugation with peptides and other bioactive molecules. This approach aims to create hybrid constructs that can leverage the properties of both the triazine core and the conjugated moiety. For instance, attaching peptides can enhance cell permeability, improve target specificity, or modulate the pharmacokinetic profile of the parent molecule.
Research in this area has explored the synthesis of 1,3,5-triazine derivatives bearing dipeptide groups. For example, a series of mono-2-chloroethylamine-1,3,5-triazine derivatives were conjugated with dipeptides and evaluated for their anticancer activity. One such derivative, bearing an Ala-Ala-OMe dipeptide, demonstrated notable cytotoxicity against human colon cancer cell lines. This suggests that the peptide moiety can influence the cytotoxic potential of the triazine core.
Another study focused on trisubstituted s-triazine derivatives that incorporated both morpholine and dipeptide moieties. One of the synthesized analogs exhibited high inhibitory properties against the MCF-7 breast cancer cell line, with an IC50 value of 0.82 µM. These findings underscore the potential of conjugating peptides to the dimorpholino-triazine scaffold to generate novel anticancer agents with enhanced bioactivity.
The following table summarizes the cytotoxic activity of representative triazine-peptide conjugates.
| Compound | Cell Line | IC50 (µM) |
| Triazine-dipeptide analog | MCF-7 | 0.82 |
| Mono-2-chloroethylamine-1,3,5-triazine-dipeptide | DLD-1 | 13.71 |
| HT-29 | 17.78 |
This table shows the half-maximal inhibitory concentration (IC50) of triazine-peptide conjugates against different cancer cell lines.
Applications in Materials Science Research
Incorporation into Polymer Systems for Specialized Functions
The structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine allows it to be chemically integrated into polymer structures, where it can act as a key component in tailoring the final properties of the material.
The single reactive chlorine atom on the triazine ring serves as a handle for covalently bonding the molecule into a polymer backbone or as a pendant group. This incorporation can modify the chemical and physical properties of the polymer network. For instance, the bulky and polar morpholino groups can influence chain packing, leading to alterations in the polymer's mechanical properties, such as flexibility and toughness. Furthermore, the nitrogen-rich triazine core is known to enhance the thermal stability and flame retardancy of polymeric materials.
The general reaction for incorporating this compound into a polymer containing nucleophilic groups (e.g., hydroxyl or amine groups) can be represented as follows:
Polymer-NuH + Cl-Triazine-(Morpholino)₂ → Polymer-Nu-Triazine-(Morpholino)₂ + HCl
Where 'Nu' represents a nucleophilic atom like oxygen or nitrogen within the polymer chain. This grafting process can transform a general-purpose polymer into a specialty material with enhanced performance characteristics.
Beyond covalent modification, this compound has the potential to be utilized as a non-covalent, advanced additive. The polarity imparted by the morpholino groups can improve its compatibility and dispersion within a polymer matrix. As an additive, it could function as a UV stabilizer, with the triazine ring absorbing harmful ultraviolet radiation and dissipating it as heat, thereby protecting the polymer from degradation. It may also act as an antistatic agent due to its polar nature.
| Potential Role | Mechanism of Action | Anticipated Improvement in Polymer Properties |
| Crosslinking Agent | The reactive chlorine can participate in reactions to form links between polymer chains. | Increased rigidity, thermal stability, and solvent resistance. |
| Flame Retardant | The high nitrogen content of the triazine ring can promote char formation upon combustion. | Reduced flammability and smoke emission. |
| UV Stabilizer | The aromatic triazine core can absorb UV radiation. | Enhanced durability and resistance to weathering. |
| Dielectric Modifier | The polar morpholino groups can influence the dielectric constant of the polymer. | Tailored electrical insulation properties for electronic applications. |
Electron Transport Materials in Organic Electronics
The electron-deficient nature of the 1,3,5-triazine (B166579) ring is a key characteristic that makes many of its derivatives suitable for applications in organic electronics, particularly as electron transport materials.
In the architecture of an OLED, electron transport materials are crucial for efficiently moving electrons from the cathode to the emissive layer, where they recombine with holes to produce light. Triazine-based compounds are well-regarded for their high electron affinity and good thermal stability, which are critical for the performance and longevity of OLED devices. While direct application of this compound in OLEDs has not been extensively reported, its core structure is analogous to other triazine derivatives that have shown promise in this area. The morpholino substituents can be expected to influence the material's solubility, film-forming properties, and energy levels, which are all important factors in device fabrication and performance.
Research into other chloro-triazine derivatives has shown that they can serve as important organic intermediates for synthesizing novel bipolar host materials for highly efficient phosphorescent OLEDs. chemicalbook.com
The design of effective charge transport layers involves tuning the molecular structure to achieve desired electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The substituents on the triazine core play a significant role in this tuning. The electron-donating morpholino groups and the electron-withdrawing chlorine atom in this compound would create a specific electronic profile.
The reactive chlorine site also offers a pathway for further functionalization. For example, it could be replaced with other aromatic or electron-withdrawing groups to fine-tune the LUMO level for better electron injection from the cathode and to enhance the electron mobility of the material. This synthetic versatility is a key advantage of using chloro-triazine derivatives as building blocks for novel electron transport materials.
| Property | Significance in OLEDs | Potential Influence of this compound Structure |
| LUMO Energy Level | Determines the efficiency of electron injection from the cathode. | The electron-deficient triazine core lowers the LUMO level, potentially facilitating electron injection. |
| Electron Mobility | Affects the speed at which electrons are transported through the layer. | The molecular packing, influenced by the morpholino groups, would play a key role. |
| Thermal Stability | Crucial for the operational lifetime of the OLED device. | The triazine ring is known to impart high thermal stability. |
| Film-Forming Properties | The ability to form smooth, uniform thin films is essential for device fabrication. | The morpholino groups may enhance solubility and affect morphology. |
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Triazine-Based Agents
The rational design of new chemical entities based on the 2-chloro-4,6-dimorpholino-1,3,5-triazine framework is a pivotal area of future research. This approach moves beyond traditional trial-and-error synthesis by employing computational tools to predict the biological activity and properties of novel derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in this process. nih.govnih.gov By building computational models that correlate the structural features of a series of triazine analogs with their biological activity, researchers can identify key molecular modifications that are likely to enhance efficacy. nih.govnih.gov
Molecular docking simulations further refine this process by predicting how newly designed triazine derivatives will bind to specific biological targets, such as enzymes or receptors. derpharmachemica.comrsc.org For instance, understanding the interactions between a dimorpholino-triazine derivative and the active site of a kinase can guide the design of more potent and selective inhibitors. nih.gov This in silico analysis helps prioritize which novel compounds to synthesize, thereby saving time and resources. The ultimate goal is to create a library of next-generation triazine-based agents with optimized therapeutic potential. mdpi.com
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, AI-Driven Synthesis)
Modern synthetic methodologies are set to revolutionize the production of this compound derivatives. Flow chemistry, for example, offers significant advantages over traditional batch synthesis. By conducting reactions in a continuous stream through a network of tubes, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org This can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.
Exploration of Novel Biological Targets and Therapeutic Areas
While s-triazine derivatives have established roles, particularly in oncology, there is vast potential for their application in other therapeutic areas. nih.govnih.gov The unique chemical properties of the triazine scaffold make it a versatile starting point for developing inhibitors for a wide range of biological targets. mdpi.comontosight.ai Current research is expanding to explore the efficacy of triazine compounds against novel enzymes and receptors implicated in various diseases.
For example, studies have investigated 1,2,4-triazine (B1199460) derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment. nih.govnih.govrsc.org Dimorpholino-substituted s-triazines have also shown promise as potent inhibitors of the PI3K/AKT/mTOR pathway, which is a critical signaling cascade in cancer. nih.gov By screening libraries of triazine derivatives against a broad panel of biological targets, researchers can identify new lead compounds for a variety of conditions, from neurodegenerative diseases to infectious agents. nih.govwellcomeopenresearch.org The exploration of these new therapeutic avenues is a key focus for future research.
Development of Sustainable Synthesis and Degradation Strategies
In line with the growing emphasis on green chemistry, the development of sustainable methods for both the synthesis and degradation of triazine compounds is a critical research direction. Sustainable synthesis aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and improving energy efficiency. While specific green synthesis routes for this compound are still under development, the principles of green chemistry can be applied to optimize existing synthetic protocols.
On the other end of the lifecycle, understanding and enhancing the biodegradation of triazine compounds is crucial for mitigating their environmental persistence. Research has shown that various microorganisms can metabolize s-triazines through enzymatic reactions. mdpi.comresearchgate.net Key enzymes, such as atrazine (B1667683) chlorohydrolase and melamine (B1676169) deaminase, have been identified to play a role in the hydrolytic degradation of the triazine ring, eventually breaking it down into ammonia (B1221849) and carbon dioxide. nih.govasm.orgresearchgate.net Future research will likely focus on harnessing these enzymatic pathways for bioremediation purposes and designing new triazine derivatives that are more readily biodegradable after their intended use.
Multidisciplinary Approaches in Triazine Research (e.g., Chem-Bio, Materials-Chem)
The future of triazine research will increasingly rely on multidisciplinary collaborations, particularly at the interface of chemistry and biology (Chem-Bio) and materials science and chemistry (Materials-Chem).
In the realm of chemical biology, triazine scaffolds are being utilized to create sophisticated molecular probes. researchgate.net These probes can be designed to selectively bind to specific proteins or other biomolecules, allowing researchers to study their function within living cells. The triazine core can be functionalized with reporter groups, such as fluorescent tags, to enable visualization and tracking. researchgate.net This provides invaluable insights into complex biological processes and can aid in the identification of new drug targets.
In materials chemistry, the rigid and planar structure of the triazine ring makes it an excellent building block for novel polymers and materials. rsc.orgbohrium.commdpi.com Triazine-based covalent organic polymers (COPs) are a class of porous materials with high stability and a large surface area, making them suitable for applications in catalysis, gas storage, and adsorption. rsc.orgrsc.orgcrimsonpublishers.commdpi.comrsc.org Researchers are also exploring the use of triazine derivatives as components of metal-organic frameworks (MOFs) and as organic phase change materials for thermal energy storage. acs.orgrsc.orgrsc.org These multidisciplinary approaches are expanding the applications of triazine chemistry far beyond its traditional boundaries. tandfonline.comnih.gov
Interactive Data Table: Research Focus on Triazine Derivatives
| Research Area | Key Methodologies | Potential Applications |
|---|---|---|
| Rational Design | 3D-QSAR, Molecular Docking | Targeted drug development, Enhanced therapeutic efficacy |
| Advanced Synthesis | Flow Chemistry, AI-Driven Retrosynthesis | Rapid library synthesis, Process optimization, Novel compound discovery |
| Novel Targets | High-throughput screening, Proteomics | New treatments for various diseases (e.g., neurological, infectious) |
| Sustainability | Green chemistry principles, Bioremediation | Environmentally friendly production, Reduced environmental persistence |
Q & A
Q. What are the foundational steps for synthesizing 2-Chloro-4,6-dimorpholino-1,3,5-triazine from cyanuric chloride?
The compound is synthesized via regioselective substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine. Key steps include:
- Stepwise substitution : Morpholine reacts with cyanuric chloride under controlled temperatures (e.g., 0°C for monosubstitution, room temperature for disubstitution) using a base like triethylamine or potassium carbonate to neutralize HCl byproducts .
- Purification : Recrystallization from ethanol or toluene yields high-purity product. Confirm regioselectivity via , noting distinct chemical shifts for morpholine protons .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy : Confirm N-H (morpholine) and C-Cl stretches (~750 cm) .
- : Identify morpholine protons (δ 3.6–3.8 ppm) and triazine ring protons (if applicable) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 285.73 for [M+H]) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What safety protocols are required when handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
- Storage : Keep in a dry, sealed container at -20°C to prevent decomposition .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize derivative formation from this compound?
Microwave irradiation enables solventless, high-efficiency reactions:
- Procedure : Mix this compound with aromatic amines on silica gel support. Irradiate at 800 W for 5–10 minutes to achieve >90% yields of trisubstituted triazines .
- Advantages : Reduced reaction time (vs. traditional reflux) and minimized solvent waste. Monitor reaction progress via TLC or in-situ FTIR .
Q. What experimental strategies validate its role as a kinase inhibitor in oncology research?
- In vitro assays : Test inhibition of PI3K/mTOR kinases using recombinant enzymes and ATP-competitive assays (IC values <100 nM reported) .
- Cell-based studies : Assess antiproliferative activity in cancer cell lines (e.g., glioblastoma) via MTT assays. Compare to controls like BKM120 .
- In vivo models : Administer orally (10–50 mg/kg/day) in xenograft mice; measure tumor volume reduction and blood-brain barrier penetration via LC-MS .
Q. How can researchers address contradictions in reported reaction yields for nucleophilic substitutions?
- Variable factors :
- Catalyst choice : Triethylamine vs. DBU affects reaction rates and byproduct formation .
- Solvent polarity : Use aprotic solvents (THF, DCM) for better nucleophile activation .
- Troubleshooting : Optimize stoichiometry (1:1.2 molar ratio of triazine to nucleophile) and monitor reaction temperature to prevent premature chloride displacement .
Q. What methodologies assess its potential in CNS-targeted drug delivery?
- Blood-brain barrier (BBB) studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




